3-(Pyrrolidin-3-YL)-1,2-oxazole
CAS No.: 1368127-11-0
Cat. No.: VC6100381
Molecular Formula: C7H10N2O
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368127-11-0 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 |
IUPAC Name | 3-pyrrolidin-3-yl-1,2-oxazole |
Standard InChI | InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2 |
Standard InChI Key | UPYSXYBXOWPKLL-UHFFFAOYSA-N |
SMILES | C1CNCC1C2=NOC=C2 |
Introduction
Chemical Identity and Structural Features
3-(Pyrrolidin-3-yl)-1,2-oxazole (IUPAC name: 3-methyl-N-{rel-(3R,4S)-4-(methylcarbamoyl)-1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxamide) is characterized by a 1,2-oxazole core substituted at the 3-position with a pyrrolidine moiety. Key structural attributes include:
-
Hydrogen Bonding: 8 acceptors and 2 donors, contributing to a polar surface area of 86.971 Ų
-
Lipophilicity: logP = -0.7578, logD = -1.0716, and logSw = -1.8585, indicating high hydrophilicity .
The SMILES notation (Cc1c(con1)C(N[C@H]1CN(Cc2cccnc2)C[C@@H]1C(NC)=O)=O) confirms the presence of stereocenters at the pyrrolidine and oxazole carboxamide positions .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
A patent-pending method utilizes microwave irradiation for synthesizing 1,2-oxazole derivatives . Key steps include:
-
Enamine Formation: Reaction of cyclohepta[b]pyrrolidinones with dimethylformamide dimethyl acetal (DMFDMA) under microwave conditions (100°C, 50 W) .
-
Cyclization: Treatment with hydroxylamine hydrochloride yields the 1,2-oxazole core .
-
Functionalization: Subsequent alkylation or acylation introduces substituents like pyridinylmethyl groups .
This method achieves rapid reaction times (<30 minutes) and high yields (>75%) compared to conventional heating .
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes critical physicochemical parameters:
Property | Value | Implications |
---|---|---|
Molecular Weight | 343.38 g/mol | Optimal for blood-brain barrier penetration |
logP | -0.7578 | High aqueous solubility |
Polar Surface Area | 86.971 Ų | Moderate membrane permeability |
Hydrogen Bond Donors | 2 | Limited passive diffusion |
The compound’s low logD (-1.0716) suggests preferential distribution in hydrophilic compartments, aligning with its activity in cytoplasmic targets like tubulin .
Biological Activity and Mechanism of Action
Antiproliferative Effects
In the NCI-60 cancer cell line panel, structural analogs of 3-(pyrrolidin-3-yl)-1,2-oxazole demonstrated:
-
Lymphoma Specificity: IC50 < 500 nM against mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) .
Table 2 compares activity across lymphoma subtypes:
Compound | VL51 (MZL) | MINO (MCL) | HBL1 (ABC DLBCL) | SU-DHL-10 (GCB DLBCL) |
---|---|---|---|---|
66 | 0.25 μM | 0.25 μM | 0.3 μM | 0.25 μM |
75 | 0.8 μM | 0.9 μM | 0.9 μM | 0.9 μM |
Tubulin Polymerization Inhibition
Mechanistic studies reveal:
-
Tubulin Binding: Interaction with the colchicine site (G-score = -8.2 kcal/mol)
-
IC50 for Polymerization: 1.9–8.2 μM, comparable to vincristine .
Apoptosis Induction
-
Mitochondrial Pathway: Depolarization (+ΔΨm loss) and ROS generation
-
PARP Cleavage: Confirmed via Western blotting at 24-hour exposure .
Selectivity and Toxicity Profile
Notably, the compound exhibits minimal cytotoxicity in healthy cells:
-
Peripheral Blood Lymphocytes (PBLs): GI50 > 100 μM in resting and proliferating cells
-
Therapeutic Index: >200-fold selectivity for cancer vs. healthy cells .
Applications in Drug Discovery
Anticancer Lead Optimization
-
Structural Modifications: Ethoxycarbonyl and 3,5-dimethoxybenzyl groups enhance potency
-
Combination Therapy: Synergy observed with ibrutinib in resistant lymphomas .
Targeted Delivery Systems
The compound’s hydrophilicity supports formulation in:
-
Liposomal Nanoparticles: For enhanced tumor accumulation
-
Antibody-Drug Conjugates (ADCs): Leveraging CD19/CD20 targeting in B-cell malignancies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume